molecular formula C9H8BrN B1338092 4-(2-Bromoethyl)benzonitrile CAS No. 72054-56-9

4-(2-Bromoethyl)benzonitrile

Cat. No. B1338092
CAS RN: 72054-56-9
M. Wt: 210.07 g/mol
InChI Key: NNNRGWOWXNCGCV-UHFFFAOYSA-N
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Description

“4-(2-Bromoethyl)benzonitrile” is a chemical compound with the empirical formula C9H8BrN . It has a molecular weight of 210.07 . This compound is typically available in solid form .


Molecular Structure Analysis

The molecular structure of “4-(2-Bromoethyl)benzonitrile” consists of a benzene ring attached to a nitrile group (C#N) and a 2-bromoethyl group (Br-CH2-CH2-) .

Scientific Research Applications

Synthesis and Refinement

"4-(2-Bromoethyl)benzonitrile" serves as a key intermediate in various synthesis processes. It has been prepared through photochemical bromination, demonstrating a method for refining and achieving high purity levels. The optimal synthesis conditions include specific temperature ranges and solvent choices, resulting in a product with over 99% purity and a significant yield (Teng Jun-jiang, 2008).

Advanced Material Research

This compound has been utilized in the development of high-performance materials, such as novel electrolyte additives for lithium-ion batteries. By incorporating "4-(2-Bromoethyl)benzonitrile" derivatives, researchers have improved the cyclic stability of lithium nickel manganese oxide cathodes, indicating its potential in enhancing the durability and efficiency of energy storage technologies (Wenna Huang et al., 2014).

Pharmaceutical and Biomedical Applications

In the realm of pharmaceuticals, derivatives of "4-(2-Bromoethyl)benzonitrile" have shown promising antitumor activities. Studies reveal their effectiveness against certain cancer cell lines, highlighting their potential in cancer treatment. This includes the synthesis of complexes that interact with DNA, suggesting mechanisms for their antitumor properties (Pradip K. Bera et al., 2021).

Chemical Analysis and Characterization

The vibrational spectra of related benzonitrile compounds have been analyzed using advanced spectroscopic techniques, offering insights into their structural and electronic properties. This research aids in understanding the molecular behavior of "4-(2-Bromoethyl)benzonitrile" and its derivatives, contributing to the development of new materials and pharmaceuticals (V. Krishnakumar et al., 2009).

Environmental and Microbial Degradation

The environmental fate and microbial degradation of benzonitrile herbicides, including those structurally related to "4-(2-Bromoethyl)benzonitrile," have been studied to understand their persistence and transformation in soil and water. These insights are crucial for assessing the environmental impact of such compounds and developing strategies for their mitigation (M. Holtze et al., 2008).

Safety And Hazards

“4-(2-Bromoethyl)benzonitrile” is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause harm if swallowed . It’s recommended to avoid breathing dust, use personal protective equipment, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4-(2-bromoethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNRGWOWXNCGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512333
Record name 4-(2-Bromoethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethyl)benzonitrile

CAS RN

72054-56-9
Record name 4-(2-Bromoethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoethyl)benzonitrile
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Synthesis routes and methods I

Procedure details

A solution of phosphorus tribromide (5 g) in carbon tetrachloride (10 ml) was added, dropwise, to a solution of 4-cyanophenethyl alcohol (8.06 g) in carbon tetrachloride (60 ml). The mixture was heated under reflux for 4 hours. On cooling to room temperature, the mixture was poured onto ice (200 g). The layers were separated and the organic layer was washed with 10% aqueous sodium carbonate (50 ml) and brine (50 ml), dried (MgSO4) and concentrated in vacuo to give a colourless oil which solidified on standing. The solid was chromatographed on silica eluting with ethyl acetate containing hexane (20%). The fractions containing the less polar (higher Rf) product were combined and concentrated in vacuo to give 4-cyanophenethyl bromide as a yellow oil which solidified on standing, yield 8.9 g. The fractions containing the more polar (lower Rf) product were combined and concentrated in vacuo to give the title compound as a colourless solid, yield 0.47 g, m.p. 152°-153° .
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8.06 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-(2Hydroxyethyl)benzonitrile (3.0 g, 20 mmol) was combined with triphenylphosphine (6.42 g, 24.5 mmol) imidazole (1.39 g, 20.4 mmol) and carbon tetrabromide (8.11 g, 24.5 mmol) in DCM (10 mL) and stirred at 0° C., monitoring the reaction progress to completion by TLC. Silica gel was added to the mixture and the solvent was removed. Purification by MPLC eluting with 20% ethyl acetate/hexanes afforded the tide compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step Two
Quantity
8.11 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Zhang, Z Xu, T Tang, L Le, C Wang, N Kambe… - Organic …, 2022 - ACS Publications
Herein, we describe a general method for the synthesis of unsymmetric diarylmethanes from (hetero)aryl methyl halides and Sb-aryl stibines. This protocol shows a broad substrate …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
D Mambwe, CM Korkor, A Mabhula… - Journal of medicinal …, 2022 - ACS Publications
Iterative medicinal chemistry optimization of an ester-containing astemizole (AST) analogue 1 with an associated metabolic instability liability led to the identification of a highly potent 3-…
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
D Mambwe, M Kumar, R Ferger, D Taylor… - ACS Medicinal …, 2021 - ncbi.nlm.nih.gov
In the context of drug repositioning and expanding the existing structure− activity relationship around astemizole (AST), a new series of analogues were designed, synthesized, and …
D Mambwe, M Kumar, R Ferger, D Taylor… - ACS Medicinal …, 2021 - ACS Publications
In the context of drug repositioning and expanding the existing structure–activity relationship around astemizole (AST), a new series of analogues were designed, synthesized, and …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk

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